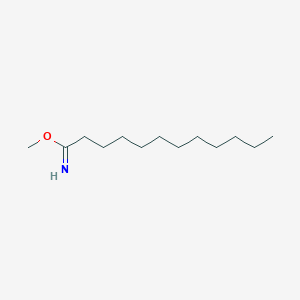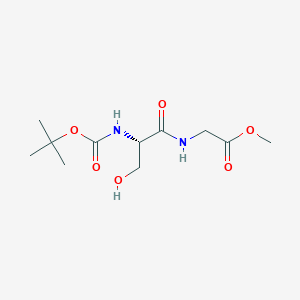
(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate typically involves the protection of an amino group with the Boc group. One common method is to react the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The Boc group is often removed using trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine after Boc group removal.
科学的研究の応用
(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
作用機序
The mechanism of action of (S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
類似化合物との比較
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds used in various synthetic applications.
Uniqueness
(S)-Methyl2-(2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamido)acetate is unique due to its specific structure, which combines a Boc-protected amino group with a hydroxyl group and an ester functionality. This combination allows for versatile synthetic applications, particularly in the preparation of complex peptides and other bioactive molecules.
特性
分子式 |
C11H20N2O6 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
methyl 2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |
InChI |
InChI=1S/C11H20N2O6/c1-11(2,3)19-10(17)13-7(6-14)9(16)12-5-8(15)18-4/h7,14H,5-6H2,1-4H3,(H,12,16)(H,13,17)/t7-/m0/s1 |
InChIキー |
CXZSLNOXFKTDKT-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NCC(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
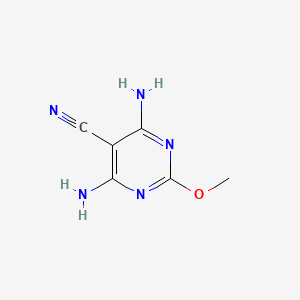

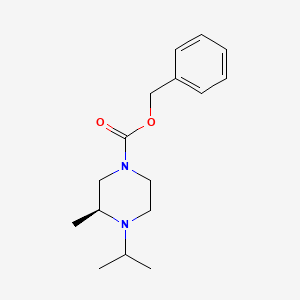
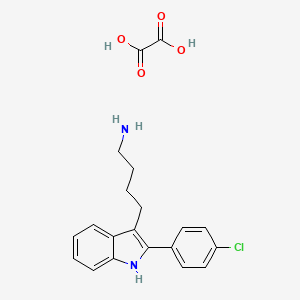
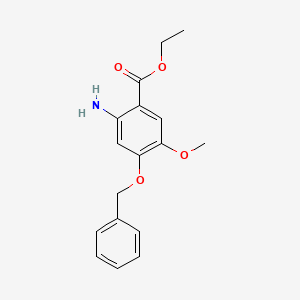
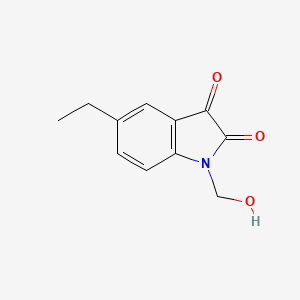
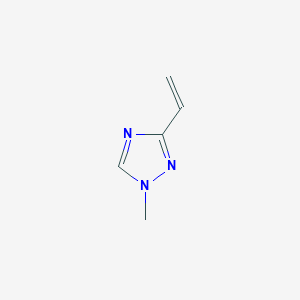
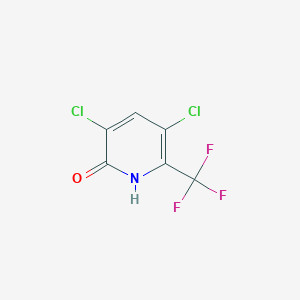
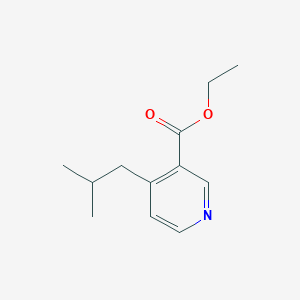
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
